Lipophilicity Comparison: Elevated LogP of the Butanoic Acid Derivative vs. Acetic Acid Homolog
The target compound (C4 butanoic acid chain) possesses a calculated LogP of 1.10, whereas the direct acetic acid homolog JFD01307SC (C2 chain) has a reported LogP of 0.319 [1]. This approximately 0.78 log unit increase indicates enhanced lipophilicity for the butanoic acid derivative.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.0996 |
| Comparator Or Baseline | JFD01307SC (2-[(1,1-dioxothiolan-3-yl)amino]acetic acid): LogP = 0.319 |
| Quantified Difference | Δ LogP = +0.78 |
| Conditions | Calculated using ChemSrc and PeptideDB reported values |
Why This Matters
Higher LogP suggests improved passive membrane permeability in cell-based assays, which may translate to enhanced intracellular target engagement for applications requiring cellular penetration [2].
- [1] PeptideDB. JFD01307SC. CAS 51070-56-5. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
